molecular formula C10H11FO3S B14042720 Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate

Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate

Cat. No.: B14042720
M. Wt: 230.26 g/mol
InChI Key: OSRBBHOBAWCBRZ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is an organic compound with the molecular formula C10H11FO3S and a molecular weight of 230.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzoate core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a series of substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the fluorine atom or other substituents.

    Substitution: Electrophilic aromatic substitution reactions can introduce new groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.

Scientific Research Applications

Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methylthio group can undergo oxidation to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-methoxy-5-(methylthio)benzoate is unique due to the specific combination of substituents on the benzene ring. The presence of both a fluorine atom and a methylthio group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H11FO3S

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 4-fluoro-3-methoxy-5-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO3S/c1-13-7-4-6(10(12)14-2)5-8(15-3)9(7)11/h4-5H,1-3H3

InChI Key

OSRBBHOBAWCBRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)SC)F

Origin of Product

United States

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